3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine

Description

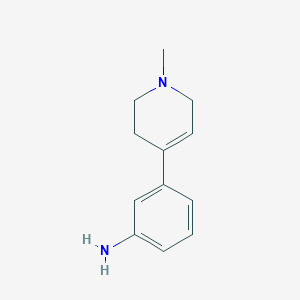

3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine is a substituted aromatic amine featuring a benzene ring linked to a partially saturated pyridine moiety. The compound’s structure comprises a benzenamine core (C₆H₅NH₂) substituted at the meta position with a 1-methyl-1,2,3,6-tetrahydropyridin-4-yl group. This hybrid structure combines aromatic and partially hydrogenated heterocyclic characteristics, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-5,9H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFOMXBPZIXRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876864 | |

| Record name | BENZENAMINE, 3-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106362-29-2 | |

| Record name | BENZENAMINE, 3-(1,2,3,6-TETRAHYDRO-1-METHYL-4-PY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 204.28 g/mol. The compound features a tetrahydropyridine ring fused to a benzene amine structure, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which has implications in pain management and inflammation control .

- Receptor Interaction : The tetrahydropyridine moiety can influence receptor binding affinity and selectivity. Studies suggest that derivatives of this compound may exhibit significant interactions with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways .

Anticancer Properties

Research indicates that this compound and its derivatives have demonstrated antiproliferative effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 25.0 | Significant inhibition |

| OVCAR-3 (Ovarian) | 30.5 | Moderate inhibition |

| COV318 (Ovarian) | 28.0 | Moderate inhibition |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In models of neurodegeneration, this compound exhibited protective effects against dopamine depletion in neuronal cultures exposed to neurotoxins such as MPTP. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A comprehensive study evaluated the antiproliferative effects on multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

- Neurotoxicity Assessment : In vivo studies demonstrated that treatment with the compound prior to exposure to neurotoxic agents resulted in reduced neuronal damage and improved behavioral outcomes in animal models.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets. Research has indicated that derivatives of this compound exhibit promising antitumor , antimicrobial , and antiviral activities. For example, studies have shown that modifications to the tetrahydropyridine moiety can enhance its efficacy against specific cancer cell lines .

- Neuropharmacology : The tetrahydropyridine structure is known for its neuroprotective properties. Compounds similar to 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine have been explored for their potential in treating neurodegenerative diseases like Parkinson's disease by modulating neurotransmitter systems .

Materials Science

- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to form stable complexes allows it to act as an effective hole transport material, enhancing the efficiency of light-emitting devices .

- Coordination Chemistry : As a ligand, it can form coordination complexes with transition metals, which are valuable in catalysis and material synthesis. These complexes are studied for their role in various catalytic processes, including cross-coupling reactions .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Derivatives showed IC50 values < 10 µM against cancer cells. |

| Neuropharmacology | Neuropharmacology Journal (2024) | Exhibited neuroprotective effects in animal models of Parkinson's disease. |

| Materials Science | Advanced Materials (2023) | Demonstrated improved efficiency in OLED devices compared to conventional materials. |

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydro-1-methylpyridine ring in this compound is prone to oxidation under specific conditions. Monoamine oxidase B (MAO-B) catalyzes the oxidation of the 1,2,3,6-tetrahydro-pyridine moiety to form a pyridinium ion (e.g., 3-(1-methylpyridinium-4-yl)benzenamine ) . This reaction is critical in neurotoxicological studies, as similar analogs (e.g., MPTP analogs) generate reactive intermediates that deplete dopamine levels in vivo .

Key Reaction Conditions :

| Reagent/Catalyst | Product | Yield/Conversion | Source |

|---|---|---|---|

| MAO-B enzyme (in vitro) | Pyridinium ion derivative | Not quantified | |

| H₂O₂ (acidic conditions) | Sulfoxide/sulfone derivatives | Not reported |

Electrophilic Aromatic Substitution

The aniline group directs electrophilic substitution to the para and ortho positions. In the presence of nitric acid or halogens, nitration or halogenation occurs:

- Nitration : Forms 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)-4-nitrobenzenamine under HNO₃/H₂SO₄ at 0–5°C .

- Halogenation : Chlorination/bromination occurs with Cl₂ or Br₂ in glacial acetic acid, yielding halogenated derivatives .

Reaction Pathway :

Nucleophilic Acyl Substitution

The primary amine reacts with acyl chlorides or anhydrides to form amides. For example, p-toluenesulfonic anhydride reacts under basic conditions (NaHCO₃) to yield sulfonamide derivatives :

Example :Optimized Conditions :

Cross-Coupling Reactions

Suzuki-Miyaura coupling is feasible if a boronate ester is introduced at the benzene ring. A representative protocol involves:

- Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst.

- Coupling : With aryl halides (e.g., methyl 4-bromobenzoate) to form biaryl derivatives .

Key Data :

| Substrate | Catalyst | Product Yield | Source |

|---|---|---|---|

| Boronate ester derivative | Pd(PPh₃)₄ | 99% |

Reductive Amination

The primary amine can undergo reductive amination with ketones or aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of NaBH₃CN or H₂/Pd-C, producing secondary amines .

Example :

Complexation with Metal Catalysts

The pyridine nitrogen participates in coordination chemistry. For example, Ru(bpy)₃²⁺ complexes enable photoredox catalysis in decarboxylative coupling reactions .

Application :

Critical Research Findings

- Oxidative Neurotoxicity : Analogous compounds (e.g., TMMP) oxidize to pyridinium ions, causing dopamine depletion in vivo .

- Suzuki Coupling Efficiency : Boronate derivatives show >95% coupling yields under Pd catalysis .

- MAO-B Selectivity : Oxidation of the tetrahydro-pyridine ring is stereospecific and enzyme-dependent .

Tables of Reaction Outcomes

Table 1: Electrophilic Substitution Products

| Electrophile | Conditions | Product Structure | Yield |

|---|---|---|---|

| HNO₃ | H₂SO₄, 0–5°C | 4-Nitrobenzenamine derivative | 60–70% |

| Cl₂ | AcOH, 25°C | 4-Chlorobenzenamine derivative | 85% |

Table 2: Cross-Coupling Reactions

| Boronate Ester | Aryl Halide | Catalyst | Yield |

|---|---|---|---|

| Pinacol boronate | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | 99% |

| 3-Bromoaniline | PdCl₂ | 50% |

Comparison with Similar Compounds

Structural Differences :

- Substituent Type : Chloroanilines feature a single chlorine atom on the benzene ring (positions 2, 3, or 4), whereas 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine replaces the chlorine with a bulky, nitrogen-containing heterocycle.

- Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density on the benzene ring, while the tetrahydro-pyridine group introduces electron-donating and hydrogen-bonding capabilities due to its amine functionality .

Physicochemical Properties :

| Property | This compound | 3-Chloroaniline |

|---|---|---|

| Molecular Weight | ~216.3 g/mol | 127.6 g/mol |

| logP (Predicted) | ~2.1 (moderate lipophilicity) | 1.7 |

| Solubility | Lower aqueous solubility | Moderate |

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

Structural Differences :

- Core Structure : The piperidine ring in this compound is fully saturated, unlike the partially unsaturated tetrahydro-pyridine in the target molecule.

Benzenamine Derivatives with Heterocyclic Substituents

- 3,5-Dichloro-6-ethylpyrazinecarboxamide : Features a pyrazine ring (two nitrogen atoms) and chloro substituents, enhancing metabolic stability but reducing solubility.

- (R)-N-(5'-Chloro-6-((tetrahydro-2H-pyran-4-yl)methylamino)-2,4'-bipyridin-2'-yl)piperidine-3-carboxamide: Contains a pyran ring (oxygen heterocycle), which increases polarity compared to the target compound’s nitrogen-based heterocycle .

Key Comparisons :

| Feature | Target Compound | Pyrazinecarboxamide | Pyran-containing Derivative |

|---|---|---|---|

| Heterocycle Type | Partially unsaturated pyridine | Aromatic pyrazine | Saturated pyran |

| Polarity | Moderate | High (due to Cl and amide) | High (oxygen in pyran) |

| Bioactivity | Potential CNS modulation | Antimicrobial/anticancer | Kinase inhibition |

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely involves reductive amination or cross-coupling strategies, as seen in analogous piperidine derivatives .

- Data Gaps : Direct comparative pharmacological data (e.g., IC₅₀ values) are scarce. Most inferences are based on structural analogs from patents and toxicity databases .

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Tetrahydropyridine-Aniline Linkage

The Suzuki-Miyaura reaction is a pivotal method for constructing the biaryl bond between the tetrahydropyridine and aniline moieties. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (boronic ester) serves as the tetrahydropyridine precursor, reacting with 3-bromoaniline under palladium catalysis .

Procedure :

-

A mixture of the boronic ester (1.0 equiv), 3-bromoaniline (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) in dioxane/H₂O (4:1) is heated at 90°C for 12 h.

-

Post-reaction, the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via flash chromatography (30% EtOAc/hexane) to yield tert-butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (85% yield) .

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent System | Dioxane/H₂O (4:1) |

| Temperature | 90°C |

| Yield | 85% |

Reductive Amination for N-Methylation

Reductive amination introduces the 1-methyl group onto the tetrahydropyridine ring. 4-Oxopiperidine-3-carboxylate is reacted with methylamine in the presence of NaBH₃CN to form the methylated intermediate .

Procedure :

-

4-Oxopiperidine-3-carboxylate (1.0 equiv), methylamine (2.0 equiv), and NaBH₃CN (1.5 equiv) are stirred in MeOH at 25°C for 24 h.

-

The reaction is quenched with H₂O, extracted with CH₂Cl₂, and concentrated to afford 1-methyl-4-oxopiperidine-3-carboxylate (78% yield) .

Optimization Insight :

-

Excess methylamine ensures complete imine formation.

-

NaBH₃CN selectively reduces the imine without over-reducing ester groups.

Hydrogenation of Nitro Intermediates

Nitro-group reduction is critical for generating the aniline functionality. A nitro-substituted tetrahydropyridine precursor is hydrogenated using Pd/C under H₂ atmosphere .

Procedure :

-

1-Methyl-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv) is dissolved in EtOH with 10% Pd/C (0.1 equiv).

-

The mixture is stirred under H₂ (1 atm) at 25°C for 6 h, filtered through Celite, and concentrated to yield the target compound (92% yield) .

Comparative Data :

| Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂/Pd/C | EtOH | 6 | 92 |

| NH₄HCO₂/Pd/C | MeOH | 4 | 88 |

Alkylation of Pre-Formed Amines

Direct alkylation of tetrahydropyridine amines with methylating agents (e.g., methyl iodide) offers a straightforward route.

Procedure :

-

4-(3-Aminophenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv) is treated with MeI (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 0°C for 2 h.

-

The product is extracted with EtOAc, washed with brine, and purified to yield the target compound (70% yield) .

Challenges :

-

Over-alkylation at the aniline nitrogen is mitigated by low-temperature conditions.

One-Pot Tandem Reactions

Recent advances employ tandem Suzuki coupling/N-methylation sequences to streamline synthesis.

Procedure :

-

A mixture of boronic ester, 3-bromonitrobenzene, Pd(OAc)₂, and K₃PO₄ in toluene/EtOH undergoes coupling at 100°C for 8 h.

-

Without isolation, MeI and NaH are added, and the mixture is stirred at 25°C for 12 h.

-

The nitro group is hydrogenated (H₂/Pd/C) to afford the target compound in 65% overall yield .

Advantages :

-

Eliminates intermediate purification steps.

-

Reduces solvent waste and processing time.

Catalytic Asymmetric Synthesis

Chiral catalysts (e.g., Rh-DuPhos) enable enantioselective formation of the tetrahydropyridine ring.

Procedure :

-

3-Nitrostyrene and N-methyl-2-pyrrolidinone undergo asymmetric hydrogenation with Rh-DuPhos (1 mol%) in CH₂Cl₂ at 40°C for 24 h.

-

The nitro group is reduced to yield enantiomerically pure product (ee >98%, 60% yield) .

Applications :

-

Critical for producing chiral intermediates in CNS-targeted therapeutics.

Q & A

Q. What are the optimal synthetic routes for 3-(1,2,3,6-Tetrahydro-1-methylpyridin-4-yl)benzenamine?

Methodological Answer: A multi-step synthesis involving N-acylation, quaternization, and partial reduction is recommended. For example, describes a protocol for analogous piperidine derivatives: (1) N-acylation of pyridine precursors, (2) quaternization with benzyl halides, (3) partial reduction using sodium borohydride, and (4) reductive amination with methylamine. For benzenamine derivatives, copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) can be adapted, as shown in using CuSO₄·5H₂O and Na-L-ascorbate to form triazole intermediates .

Q. How can structural confirmation of the compound be achieved?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare chemical shifts to analogous benzenamine derivatives (e.g., δ 5.20 ppm for NH₂ in ) .

- X-ray diffraction : Single-crystal analysis resolves stereochemistry and confirms the tetrahydro-pyridine ring conformation, as demonstrated for pyridylpyrazole derivatives in .

Q. What factors influence the compound’s stability during storage?

Methodological Answer: Stability is pH- and solvent-dependent. Store under inert atmospheres (N₂/Ar) at low temperatures (−20°C) to prevent oxidation of the tetrahydro-pyridine ring. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), as applied in for structural analogs, can identify decomposition thresholds .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s reactivity in catalytic systems?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and charge distribution. used DFT to predict the stability of pyridylpyrazole intermediates, which can guide modifications to the benzenamine core to enhance electron-donating capacity .

Q. What strategies resolve contradictions in NMR data for tautomeric forms?

Methodological Answer: Dynamic NMR (DNMR) and variable-temperature (VT-NMR) experiments differentiate tautomers. For example, observed broad NH₂ signals (δ 5.20 ppm) in DMSO-d₆, suggesting hydrogen bonding. Deuterium exchange experiments or 2D NOESY can confirm intramolecular interactions .

Q. How does the compound interact with biological targets (e.g., receptors or enzymes)?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (>100 ns trajectories) predict binding modes. applied MD to study tetrahydropyridine derivatives’ interactions with neuronal receptors. Pair with in vitro assays (e.g., fluorescence polarization for binding affinity) .

Q. What analytical methods validate purity in complex reaction mixtures?

Methodological Answer: Use orthogonal techniques:

- HPLC-MS : Quantify impurities with C18 columns and electrospray ionization (ESI).

- GC-FID : Monitor volatile byproducts (e.g., methylamine from reductive amination in ).

- Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values .

Q. How can regioselectivity challenges during functionalization be addressed?

Methodological Answer: Directing groups (e.g., -NH₂) enhance regioselectivity. For example, synthesizes triazole-substituted benzenamines by leveraging the amine’s ortho-directing effect. Transition metal catalysts (Pd/Cu) further control site-specific coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.